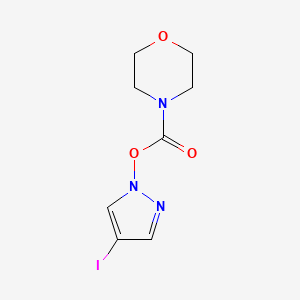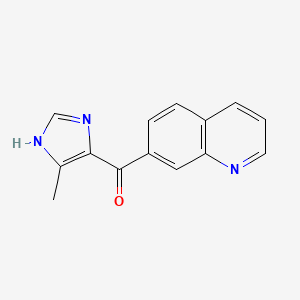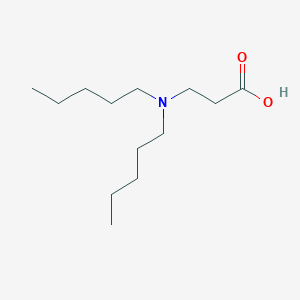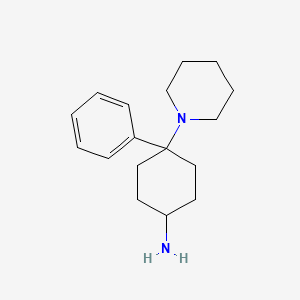
(4-iodopyrazol-1-yl) morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-iodopyrazol-1-yl) morpholine-4-carboxylate is a complex organic compound that combines the structural elements of morpholine, carboxylic acid, and pyrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodopyrazol-1-yl) morpholine-4-carboxylate typically involves a multi-step process. One common method includes the esterification of morpholine-4-carboxylic acid with 4-iodo-pyrazole. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-iodopyrazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield morpholine-4-carboxylic acid and 4-iodo-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ester or pyrazole ring.
Reduction: Reduced forms of the ester or pyrazole ring.
Ester Hydrolysis: Morpholine-4-carboxylic acid and 4-iodo-pyrazole.
Aplicaciones Científicas De Investigación
(4-iodopyrazol-1-yl) morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-iodopyrazol-1-yl) morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine-4-carboxylic Acid Esters: These compounds share the morpholine and carboxylic acid moieties but differ in the ester group.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.
Iodo-Substituted Compounds: Organic molecules with iodine atoms attached to different functional groups.
Uniqueness
(4-iodopyrazol-1-yl) morpholine-4-carboxylate is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both morpholine and pyrazole rings, along with the iodine substituent, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H10IN3O3 |
|---|---|
Peso molecular |
323.09 g/mol |
Nombre IUPAC |
(4-iodopyrazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10IN3O3/c9-7-5-10-12(6-7)15-8(13)11-1-3-14-4-2-11/h5-6H,1-4H2 |
Clave InChI |
ZHUPCYVFKSLHAM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)ON2C=C(C=N2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methoxy-6-[(4-methoxyphenyl)methyl]-1,3-benzodioxole](/img/structure/B8335866.png)

